Therapeutic potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in drug discovery
Therapeutic potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in drug discovery
The Therapeutic Potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in Drug Discovery[1][2]
Executive Summary
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3) represents a high-value "privileged fragment" in modern medicinal chemistry.[1][2] Unlike simple solvents or reagents, this compound serves as a strategic architectural scaffold designed to solve two of the most persistent challenges in drug development: metabolic instability and poor aqueous solubility .[1][2]
This guide analyzes the compound's role as a versatile intermediate for introducing the 3-((dimethylamino)methyl)-5-fluorophenyl moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] This moiety is particularly critical in the development of CNS-penetrant ligands (targeting 5-HT/Dopamine receptors) and kinase inhibitors where the basic amine provides a solubility handle and the fluorine atom blocks metabolic clearance.[1][2]
Chemical Architecture & Pharmacophore Logic[1][2]
The therapeutic utility of this compound stems from its trifunctional design.[1][2] Each component of the molecule addresses a specific failure mode in the "Design-Make-Test" cycle of drug discovery.
| Structural Component | Functionality | Medicinal Chemistry Rationale |
| Benzylic Alcohol | Linchpin | Serves as the attachment point.[1][2] It can be activated (mesylated/halogenated) for alkylation or oxidized to an aldehyde for reductive amination, allowing seamless integration into complex heterocycles. |
| 5-Fluorine | Metabolic Shield | Blocks CYP450-mediated aromatic hydroxylation at the metabolically vulnerable 5-position.[1][2] It also modulates the pKa of the amine and lipophilicity (LogD).[1][2] |
| Dimethylamino | Solubility/Binding | Provides a basic center (pKa ~9.0–9.[1][2]5) that is protonated at physiological pH, improving aqueous solubility.[1][2] It often forms critical salt bridges with Asp/Glu residues in target binding pockets.[1][2] |
The "Fluorine Effect" in Potency
The strategic placement of the fluorine atom at the meta position relative to the alcohol and amine is not accidental.[1][2] Fluorine exerts a strong electron-withdrawing effect (
-
Strengthen
stacking interactions with phenylalanine/tryptophan residues in the protein target. -
Modulate the basicity of the dimethylamino group, preventing it from becoming too basic (which can hinder membrane permeability).
Therapeutic Applications
A. CNS Drug Discovery (Neurology & Psychiatry)
In the design of ligands for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors, the 3-((dimethylamino)methyl) motif mimics the ethylamine side chain of endogenous neurotransmitters.[1][2]
-
Mechanism: The protonated tertiary amine mimics the positive charge of serotonin, anchoring the molecule into the highly conserved Aspartate residue (e.g., Asp3.[1][2]32) in the orthosteric binding pocket.[1][2]
-
Optimization: The 5-fluoro substitution prevents rapid clearance, extending the half-life (
) of the drug candidate.[1][2]
B. Oncology (Kinase Inhibitors)
Many kinase inhibitors suffer from poor solubility due to their flat, hydrophobic heteroaromatic cores.[1][2]
-
Application: Attaching this scaffold introduces a solubilizing "tail" that projects into the solvent-exposed region of the kinase ATP-binding pocket.[1][2]
-
Example: Similar motifs are observed in pan-RAF inhibitors (e.g., analogs of LY3009120), where the basic amine improves oral bioavailability without disrupting the primary binding mode.[1][2]
Experimental Protocols: Synthesis & Coupling
Note on Safety: All procedures involving fluorinated aromatics and lithium reagents must be performed in a fume hood with appropriate PPE.[1][2] The amine functionality is corrosive.[1][2]
Protocol A: Synthesis of the Scaffold
While commercially available, in-house synthesis allows for derivative generation.[1][2] The most robust route utilizes a reductive amination approach.[1][2]
Reagents:
Step-by-Step Workflow:
-
Reductive Amination:
-
Dissolve 3-fluoro-5-formylbenzoic acid methyl ester (10 mmol) in DCE (50 mL).
-
Add Dimethylamine (12 mmol) and stir for 30 min.
-
Add STAB (15 mmol) portion-wise at 0°C. Stir at RT for 4 hours.
-
Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc).[1][2]
-
Quench with sat. NaHCO3, extract with DCM, and concentrate to yield the amino-ester intermediate.[1][2]
-
-
Reduction to Alcohol:
Protocol B: Coupling to a Heterocyclic Core (Mitsunobu Reaction)
This protocol describes attaching the scaffold to a phenol-containing drug core (Core-OH).[1][2]
-
Preparation: Dissolve Core-OH (1.0 eq), (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.2 eq), and Triphenylphosphine (
, 1.5 eq) in anhydrous THF. -
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient). The basic amine may require 1%
in the eluent to prevent streaking.[1][2]
Visualization: The Optimization Cycle
The following diagram illustrates how this specific scaffold transforms a "Lead" compound into an "Optimized Candidate" by addressing solubility and metabolic liabilities.
Figure 1: Integration of the scaffold into the Lead Optimization workflow, highlighting the transition from poor physicochemical properties to an optimized profile.
References
-
Vertex Pharmaceuticals. (2025).[1][2] Chemical Specifications and Applications of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. MySkinRecipes/Vertex AI Search.[1][2] Link
-
Henry, J. R., et al. (2015).[1][2][5] "Discovery of LY3009120 as a pan-RAF inhibitor with minimal paradoxical activation."[1][2][5] Journal of Medicinal Chemistry, 58(10), 4165-4179.[1][2][5] (Demonstrates the utility of fluoro-methylamino motifs in kinase inhibitors). Link
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Authoritative review on the metabolic blocking effects of fluorine). Link[1][2]
-
PubChem. (2025).[1][2] Compound Summary: (3-amino-5-fluorophenyl)methanol.[1][2][6] National Library of Medicine.[1][2] Link
Sources
- 1. PubChemLite - [3-(dimethylamino)propyl][(4-{5-[4-({[3-(dimethylamino)propyl]methylaminooxy}methyl)phenyl](2-furyl)}phenyl)methoxy]methylamine (C30H44N4O3) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - (3-amino-5-fluorophenyl)methanol (C7H8FNO) [pubchemlite.lcsb.uni.lu]
